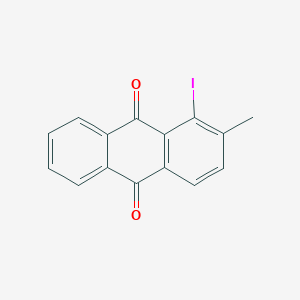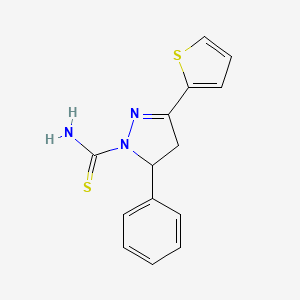
Benzyl 3,4,5-trimethylpyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,4,5-trimethylpyrrole-2-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.308 . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure. This compound is used in various research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,4,5-trimethylpyrrole-2-carboxylate typically involves the reaction of 3,4,5-trimethylpyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,4,5-trimethylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the methyl groups into carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 3,4,5-trimethylpyrrole-2,3,4-tricarboxylic acid.
Reduction: Benzyl 3,4,5-trimethylpyrrole-2-methanol.
Substitution: 3,4,5-trimethylpyrrole-2-carboxylic acid.
Scientific Research Applications
Benzyl 3,4,5-trimethylpyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3,4,5-trimethylpyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of its targets. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through these interactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3,4,5-trimethylpyrrole-2-carboxylate: C15H17NO2
3,4,5-trimethylpyrrole-2-carboxylic acid: C8H11NO2
Benzyl 3,4,5-trimethylpyrrole-2-methanol: C15H19NO2
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity compared to its analogs. This ester group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
4424-76-4 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-10-11(2)14(16-12(10)3)15(17)18-9-13-7-5-4-6-8-13/h4-8,16H,9H2,1-3H3 |
InChI Key |
HCNZAGJJEVQXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)


![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)







